4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
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Overview
Description
4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a sulfonamide group, and an imino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide typically involves the condensation of 4-hydroxybenzaldehyde with 2,5-dimethyl-1H-pyrrole-1-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting imine is then reacted with benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The imine linkage can be reduced to form an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The imine linkage allows it to form reversible covalent bonds with nucleophilic sites on enzymes or receptors, thereby modulating their activity. The sulfonamide group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzenesulfonamide
- 2-{(E)-[2-(4-hydroxyphenyl)imino]methyl}-1H-pyrrole-1-yl}benzenesulfonamide
- This compound
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-[3-[(4-hydroxyphenyl)iminomethyl]-2,5-dimethylpyrrol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C19H19N3O3S/c1-13-11-15(12-21-16-3-7-18(23)8-4-16)14(2)22(13)17-5-9-19(10-6-17)26(20,24)25/h3-12,23H,1-2H3,(H2,20,24,25) |
InChI Key |
YYJWZHRVASOAAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)S(=O)(=O)N)C)C=NC3=CC=C(C=C3)O |
Origin of Product |
United States |
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